molecular formula C12H11N3O5 B15213444 2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione CAS No. 92574-76-0

2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione

Cat. No.: B15213444
CAS No.: 92574-76-0
M. Wt: 277.23 g/mol
InChI Key: XJBQPEABVUARQQ-UHFFFAOYSA-N
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Description

2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione is a high-purity chemical compound offered for research and development purposes. This molecule features a dihydropyridazine-dione core, a structure of interest in medicinal chemistry for its potential as a scaffold in the design of novel bioactive molecules . The presence of a nitro group (-NO2) at the 5-position is a key functional moiety; nitro-containing compounds are prevalent in various classes of pharmaceuticals and are frequently investigated for their diverse biological activities . The benzyloxymethyl group at the 2-position may influence the compound's physicochemical properties, such as its lipophilicity and metabolic profile, which can be critical for its behavior in biological systems. Researchers may explore this compound as a key intermediate or building block in synthetic organic chemistry, particularly for the construction of more complex nitrogen-containing heterocycles. Potential areas of investigation could include the development of enzyme inhibitors or the exploration of novel chemotypes for various biological targets, given that heterocyclic structures like pyrimidines and pyrazoles are well-established in drug discovery . This product is intended for laboratory research use by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, as the specific toxicological profile has not been fully characterized.

Properties

CAS No.

92574-76-0

Molecular Formula

C12H11N3O5

Molecular Weight

277.23 g/mol

IUPAC Name

5-nitro-2-(phenylmethoxymethyl)-1H-pyridazine-3,4-dione

InChI

InChI=1S/C12H11N3O5/c16-11-10(15(18)19)6-13-14(12(11)17)8-20-7-9-4-2-1-3-5-9/h1-6,13H,7-8H2

InChI Key

XJBQPEABVUARQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN2C(=O)C(=O)C(=CN2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione exhibits various biological activities attributed to its structural components. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. This interaction may result in antimicrobial and antiviral properties, making the compound a candidate for further pharmacological studies. Additionally, the compound's ability to participate in hydrogen bonding enhances its interactions with biomolecules. Studies on the interactions of 2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione with biological targets have shown promising results. The nitro group’s ability to form reactive intermediates suggests potential interactions with proteins and nucleic acids, which could lead to therapeutic effects. Further research is needed to elucidate the specific mechanisms of action and the full scope of its biological effects.

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its diverse biological activities and chemical reactivity.
  • Pharmacological Studies: The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, which may result in antimicrobial and antiviral properties.

Several compounds share structural similarities with 2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione:

Compound NameStructural FeaturesUnique Attributes
2-Hydroxy-5-nitropyridazineLacks benzyloxy groupMore hydrophilic
4-Hydroxy-5-nitropyridazin-3(2H)-oneLacks benzyloxy groupDifferent reactivity
2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridineContains pyridine instead of pyridazineDifferent electronic properties

The uniqueness of 2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione lies in its combination of functional groups that confer specific chemical reactivity and potential biological activity. The presence of the benzyloxy group enhances hydrophobicity, allowing better interaction with hydrophobic pockets in biomolecules compared to its analogs.

Use as a Reagent

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridazin-3(2H)-one depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and benzyloxy groups can also participate in hydrogen bonding and other interactions with biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to related heterocycles and substituted derivatives from available literature.

Structural Analogues in Pyrimidin-dione Derivatives

describes pyrimidin-dione derivatives (compounds 4–6) with benzyloxy and methoxymethyl substituents. Key comparisons include:

  • Core Heterocycle: The dihydropyridazine ring in the target compound differs from the pyrimidine ring in ’s compounds.
  • Substituent Effects : Both the target compound and ’s derivatives include benzyloxy groups, which enhance lipophilicity. However, the target’s nitro group is a strong electron-withdrawing substituent, likely increasing electrophilicity compared to the methyl or methoxymethyl groups in ’s compounds .

Functional Group Comparison with a Pyridine Derivative

highlights a pyridine-based compound (CS-0309467) with a methoxy group and a dimethylaminomethylphenyl substituent. Notable contrasts include:

  • Ring Reactivity : Pyridines are aromatic and less strained than dihydropyridazines, which may influence stability under acidic or basic conditions.
  • Functional Groups: The target’s nitro group is absent in ’s compound, which instead features a dimethylamino group—a strong electron donor that improves solubility but reduces electrophilic reactivity .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Dihydropyridazine-dione 5-nitro, 2-(benzyloxy)methyl ~307.27* High electrophilicity (nitro group)
6-[(3-Benzyloxy-...)propyl]-pyrimidin-dione (4) Pyrimidin-dione 3-Benzyloxy, 1,3-dimethoxymethyl, 5-methyl Not specified Lipophilic, stabilized by methyl groups
CS-0309467 Pyridine 2-methoxy, dimethylaminomethylphenyl 391.46 Enhanced solubility (amine group)

*Calculated based on molecular formula C₁₂H₁₁N₃O₅.

Research Findings and Implications

  • Reactivity : The nitro group in the target compound may render it more reactive toward nucleophilic substitution or reduction compared to ’s methyl-substituted pyrimidin-diones. This property could be leveraged in prodrug design or nitroreductase-activated therapies.
  • In contrast, ’s dimethylamino group improves solubility, suggesting that substituent engineering could optimize pharmacokinetics .
  • Synthetic Utility : Pyrimidin-diones () are often used as intermediates in nucleoside analog synthesis. The target’s dihydropyridazine core could offer alternative reactivity for constructing fused-ring systems or metal-binding scaffolds.

Q & A

Q. What are the key considerations in designing a synthetic route for 2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione?

  • Methodological Answer : A robust synthetic route should prioritize regioselective nitro-group introduction and benzyloxy protection. Begin with a pyridazine precursor, followed by benzyloxymethyl group installation via nucleophilic substitution or coupling reactions. Nitration at the 5-position requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ mix) to avoid over-nitration or ring degradation. Intermediate purification via column chromatography (silica gel, gradient elution) is critical to isolate the target compound . For structurally analogous compounds, protecting-group strategies (e.g., benzyl for hydroxyl groups) have proven effective in maintaining regiochemical fidelity .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:
  • ¹H/¹³C NMR : Verify benzyloxy-methyl integration (δ ~4.5–5.0 ppm for OCH₂Ph) and nitro-group absence in aromatic proton regions.
  • IR Spectroscopy : Confirm nitro (asymmetric stretch ~1520 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) functional groups.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₂H₁₁N₃O₅). Cross-reference with computational predictions (DFT-optimized structures) for NMR chemical shift validation .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer : Discrepancies often arise from solvation effects or conformational dynamics. Use multi-solvent NMR (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts. Re-optimize computational models (DFT or MD simulations) with explicit solvent molecules. If contradictions persist, re-examine reaction pathways for unintended tautomerization or byproduct formation. Align findings with theoretical frameworks (e.g., electronic effects of nitro groups on ring strain) to refine hypotheses .

Q. How can reaction conditions be optimized to minimize byproducts during nitro-group installation?

  • Methodological Answer :
  • Temperature Control : Nitration at 0–5°C reduces side reactions (e.g., ring oxidation).
  • Catalytic Additives : Use NaNO₂ or Cu(NO₃)₂ to enhance regioselectivity.
  • In-situ Monitoring : Employ TLC or HPLC to track reaction progress and quench before byproduct accumulation. Post-reaction, apply membrane separation technologies (e.g., nanofiltration) to isolate the target compound from polar impurities .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how can they be addressed?

  • Methodological Answer : Scaling introduces heterogeneity in mixing and heat transfer. Mitigate via:
  • Process Control : Use flow chemistry for consistent temperature/pH regulation.
  • Purification : Replace column chromatography with recrystallization (solvent screening: ethyl acetate/hexane) or centrifugal partition chromatography for higher throughput. Monitor purity via DSC (melting point consistency) and XRD (crystalline phase validation) .

Data Contradiction and Theoretical Alignment

Q. How should researchers reconcile unexpected reactivity in functionalization reactions (e.g., benzyloxy-methyl group instability)?

  • Methodological Answer : Perform kinetic studies (e.g., variable-temperature NMR) to identify degradation pathways. Compare with analogous compounds (e.g., 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl] pyrimidin-diones) to assess steric/electronic influences . Revisit the reaction mechanism using computational tools (e.g., Fukui indices for electrophilic attack susceptibility) to refine synthetic protocols .

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